![molecular formula C19H25N3OS B5571216 4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)
4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine
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Description
Synthesis Analysis
The synthesis of compounds similar to "4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine" typically involves multi-step synthetic routes. For example, the synthesis of related pyrazole-piperidine compounds has been reported through reactions that include nucleophilic aromatic substitution, hydrogenation, and iodination steps necessary for the construction of the complex framework (Fussell et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrazole and piperidine rings, which are crucial for their chemical behavior and interaction with biological targets. The structure often includes hydrogen bonding and π-π interactions, contributing to its stability and reactivity (Khan et al., 2013).
Chemical Reactions and Properties
Compounds with pyrazole and piperidine rings engage in various chemical reactions, including nucleophilic substitutions and condensation reactions. Their chemical properties are significantly influenced by the substituents on the rings, which can alter their reactivity, acidity, and overall chemical behavior (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of such molecules, including melting points, boiling points, and solubility, are determined by their molecular structure. The presence of heteroatoms and aromatic systems within the molecule can influence its physical state, solubility in various solvents, and crystalline structure (Zonouz et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the compound's behavior in chemical reactions and biological systems. These properties are often explored through synthetic modifications and reactivity studies, providing insights into the compound's potential applications and interactions (Shestopalov et al., 2002).
Scientific Research Applications
Aurora Kinase Inhibitor Applications
Compounds structurally related to the one have been explored as inhibitors of Aurora kinases, which play a pivotal role in cell division. These inhibitors are promising for cancer therapy due to their ability to halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Applications
Synthesized derivatives of pyrazole and piperidine have demonstrated significant antibacterial and antifungal activities. These compounds, through modifications and structural variations, have shown effectiveness against gram-positive bacteria and fungi, highlighting their potential as antimicrobial agents (O. Prakash et al., 2011).
Anticancer Applications
Several studies have focused on the synthesis and evaluation of pyrazole and piperidine derivatives for their anticancer activities. These compounds are investigated for their ability to inhibit the growth of various cancer cells, including lung, breast, and CNS cancer cells, showcasing their potential in anticancer therapy (A. G. Hammam et al., 2005).
Anti-inflammatory and Antioxidant Applications
Pyrazole and piperidine derivatives have also been studied for their anti-inflammatory and antioxidant properties. These compounds exhibit significant activities in both in vitro and in vivo models, suggesting their usefulness in treating inflammatory conditions and protecting against oxidative stress (Wesam S. Shehab et al., 2018).
properties
IUPAC Name |
[4-(3-methylphenyl)sulfanylpiperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-5-15-13-18(21-20-15)19(23)22-10-8-16(9-11-22)24-17-7-4-6-14(2)12-17/h4,6-7,12-13,16H,3,5,8-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMANIXDLYNPALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCC(CC2)SC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine |
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